N-Methylacrylamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3-4(6)5-2/h3H,1H2,2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHQUSNPXDGUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25722-14-9 | |
| Record name | Poly(N-methylacrylamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9041449 | |
| Record name | N-Methylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-59-3 | |
| Record name | Methylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-METHYLACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6728C288M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N Methylacrylamide and Its Derivatives
Established Synthetic Routes
Traditional methods for synthesizing N-substituted acrylamides often involve reactions with highly reactive starting materials, such as acid anhydrides and acid chlorides.
A common and effective method for the preparation of N-alkylmethacrylamides involves the reaction of methacrylic anhydride (B1165640) with a suitable amino derivative. researchgate.netscispace.com This approach is versatile and can be used to synthesize a range of N-substituted methacrylamides by varying the amine reactant. scielo.brresearchgate.net
The reaction between methacrylic anhydride and methylamine (B109427) is a direct route to N-methylmethacrylamide. google.com This reaction is typically exothermic and can be controlled by managing the temperature, often by cooling the reaction vessel. google.com The process can be conducted with or without a solvent. scispace.comgoogle.com One procedure involves the initial charging of a reactor with methacrylic anhydride, which is then cooled to below 10°C. Methylamine is subsequently introduced, with the temperature maintained below a set point (e.g., 10°C or 40°C) through cooling. google.com The reaction time generally ranges from 0.1 to 10 hours. google.com After the reaction is complete, the product can be purified by distillation. google.com A significant advantage of using methacrylic anhydride is that the co-product is methacrylic acid, which can potentially be recycled, improving the atom economy of the process compared to methods that generate salt by-products.
This synthetic strategy has been successfully applied to a variety of amines, including primary and secondary amines, to produce the corresponding N-alkylmethacrylamides. For instance, N-alkylmethacrylamide monomers have been synthesized through the condensation of primary amines like aniline (B41778) and formamide, or heterocyclic secondary amines such as piperazine (B1678402) and morpholine, with methacrylic anhydride. scispace.com The reaction of 4-aminophenol (B1666318) with methacrylic anhydride has also been shown to selectively produce N-(4-hydroxyphenyl)methacrylamide. kpi.ua Similarly, various bis(methacrylamide) (B8063412) monomers have been prepared in a one-step reaction between methacrylic anhydride and the corresponding diamines. scielo.br
A notable challenge in this synthesis, as with other methods involving (meth)acrylic compounds, is the potential for a competing secondary reaction known as the Michael addition, where the amine adds to the carbon-carbon double bond of the methacrylic system. google.com Careful control of reaction conditions is necessary to favor the desired amidation reaction over the Michael addition. google.com
| Reactants | Product | Key Conditions | Reference |
| Methacrylic anhydride, Methylamine | N-Methylmethacrylamide | Temperature: 0°C to 50°C; Pressure: 0.5 to 10 bar | google.com |
| Methacrylic anhydride, Aniline/Piperazine/Morpholine | N-Phenylmethacrylamide / 1,4-bis(Methacryloyl)Piperazine / N-Methacryloylmorpholine | Bulk (no solvent), 0°C, 2 hours (with catalyst) | scispace.com |
| Methacrylic anhydride, Diamines (e.g., 1,4-diaminobutane) | Bis(methacrylamide)s | Dichloromethane (B109758), Triethylamine, Ice bath | scielo.br |
| Methacrylic anhydride, 4-Aminophenol | N-(4-hydroxyphenyl)methacrylamide | Acetone (B3395972), 0°C | kpi.ua |
The Schotten-Baumann reaction, which involves the condensation of an amine with an acyl chloride, is a widely used method for preparing amides, including N-substituted acrylamides. google.com In this procedure, acryloyl chloride or methacryloyl chloride is reacted with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride (HCl) by-product. google.comuobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
For the synthesis of N-methylacrylamide, methylamine (often as a solution in a solvent like THF) is reacted with acryloyl chloride. A base, such as triethylamine, is typically added to act as an acid scavenger. google.com The reaction is often carried out at low temperatures, such as 0-10°C, to control the reactivity and minimize side reactions. google.comuobaghdad.edu.iq Anhydrous solvents like tetrahydrofuran (B95107) (THF) or acetone are commonly used to prevent the hydrolysis of the highly reactive acryloyl chloride. uobaghdad.edu.iq
The general procedure involves dissolving the amine and the base in a suitable solvent, followed by the dropwise addition of acryloyl chloride while maintaining a low temperature. uobaghdad.edu.iq After the addition is complete, the reaction mixture is typically stirred for several hours. uobaghdad.edu.iq The resulting product is then isolated by filtering off the precipitated hydrochloride salt and removing the solvent, often followed by purification steps like extraction and column chromatography. uobaghdad.edu.iq
This method has been applied to a wide range of amines, including substituted aromatic primary amines and various alkyl amines, to produce a diverse library of N-substituted acrylamide (B121943) monomers. uobaghdad.edu.iqresearchgate.netmdpi.comnih.gov For example, N-substituted acrylamides have been prepared from the reaction of acryloyl chloride with substituted aromatic primary amines in dry acetone with triethylamine. uobaghdad.edu.iq
N-Methylolacrylamide (NMA) is a closely related bifunctional monomer that is synthesized from acrylamide and formaldehyde (B43269). nih.govatamanchemicals.com This hydroxymethylation reaction is typically conducted in an aqueous solvent under basic conditions. nih.govgoogle.com
The process involves reacting an aqueous solution of acrylamide with formaldehyde or its polymer, paraformaldehyde. google.com The reaction is catalyzed by a base, which can include alkali metal hydroxides (like NaOH), alkali metal salts, or tertiary amines. google.comciac.jl.cn The pH of the reaction mixture is a critical parameter and is generally maintained in the range of 8 to 11 to facilitate the reaction. atamanchemicals.comgoogle.com
In a typical laboratory or industrial preparation, acrylamide is dissolved in water, and the pH is adjusted to the desired alkaline level. atamanchemicals.comgoogle.com Formaldehyde (usually as an aqueous solution, formalin) is then added. The reaction is often exothermic and may require cooling to maintain a specific temperature, for instance, between 42-45°C. atamanchemicals.com The reaction proceeds relatively quickly to form N-methylolacrylamide in the solution. google.com To obtain crystalline NMA, the resulting aqueous solution can be concentrated under reduced pressure at temperatures below 80°C, followed by cooling to precipitate the product. google.com
Researchers have found that optimal conditions for the synthesis of N-hydroxymethylacrylamide include a temperature of 313.2 K (40°C) and a pH between 9.8 and 10.1. researchgate.net The use of specific catalysts, such as a combination of a basic compound with a salt of molybdenum-containing or tungsten-containing acid, has been shown to produce N-methylolacrylamide with few by-products and in high yields. google.com
Condensation of Amines with Acryloyl or Methacryloyl Chloride
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes for this compound and its derivatives. These efforts aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.
A key area of development in the green synthesis of N-alkylmethacrylamides is the use of solid, recyclable catalysts that can replace traditional homogeneous catalysts and toxic reagents. researchgate.netscispace.com
Maghnite, an Algerian montmorillonite (B579905) clay, has emerged as a promising eco-friendly catalyst for organic synthesis. scispace.combme.hu When treated with an acid like sulfuric acid, it forms Maghnite-H+, a proton-exchanged clay that acts as an efficient heterogeneous Brønsted acid catalyst. scispace.comscielo.br
Maghnite-H+ has been successfully employed in the synthesis of N-alkylmethacrylamide monomers through the condensation of amines with methacrylic anhydride. researchgate.netscispace.com This catalytic system offers several advantages over traditional methods. A significant benefit is the ability to perform the reaction in bulk (without any solvent) at moderate temperatures (e.g., room temperature or 0°C), which simplifies the process and eliminates volatile organic compounds (VOCs). researchgate.netscispace.com The reaction has shown high conversion rates (up to 85%) and excellent selectivity (100%) for the desired N-alkylmethacrylamide product. researchgate.net This approach successfully substitutes the use of more toxic and corrosive reactants like methacryloyl chloride and the associated base, triethylamine. scispace.com The catalyst itself is easily separated from the reaction mixture by simple filtration and can be regenerated and reused, further enhancing the sustainability of the process. scispace.comresearchgate.net
The preparation of the Maghnite-H+ catalyst involves treating raw Maghnite clay with a sulfuric acid solution at room temperature, followed by washing and drying. scispace.combme.hu
In addition to Maghnite-H+, a sodium-exchanged version, Maghnite-Na+, has been developed and used as a green catalyst, particularly for polymerization reactions. researchgate.netresearchgate.net For instance, the monomer methacrylamide (B166291) (MAM) has been synthesized by the condensation of ammonia (B1221849) with methacrylic anhydride in bulk, and its subsequent anionic polymerization was carried out using Maghnite-Na+ as a catalyst. researchgate.netresearchgate.net
Catalyst Development for Environmentally Benign Synthesis
Supported Quaternary Ammonium (B1175870) Base Catalysis
The use of supported catalysts offers significant advantages in chemical synthesis, including ease of separation and potential for catalyst recycling. In the context of this compound synthesis, supported quaternary ammonium bases have been explored as effective catalysts. These solid-phase catalysts facilitate the N-alkylation of amides, a key step in the formation of N-substituted acrylamides. Research has demonstrated that the choice of the quaternary ammonium salt and the solid support can significantly influence reaction yields and selectivity. For instance, studies on the monoselective N-methylation of amides have shown that solid methylating agents, such as specific quaternary ammonium salts, can provide high yields. nih.gov The reaction conditions, including temperature and the choice of base, are crucial for optimizing the process. nih.gov
Solvent-Free and Mild Reaction Conditions
One notable approach involves the multicomponent condensation of aromatic aldehydes, β-naphthol, and amides under solvent-free conditions, which has been shown to be effective for producing 1-amidoalkyl-2-naphthols. rsc.org This method offers advantages such as shorter reaction times and simple operational procedures. rsc.org Another example is the Morita–Baylis–Hillman (MBH) reaction of secondary N-alkyl acrylamides, where optimization of reaction conditions, including the use of aqueous media or solvent-free systems, has been studied to balance the desired reaction pathway against side reactions. academie-sciences.fr
Photocatalytic Synthesis Strategies
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions using visible light. acs.orgacs.orgscilit.comresearchgate.net This strategy has been successfully applied to the synthesis of derivatives of this compound.
Cascade Reactions with Diazo Compounds
A notable photocatalytic approach involves the cascade reaction of N-alkyl-N-methylacrylamides with diazo compounds. acs.orgacs.orgscilit.com In this process, visible light and a ruthenium catalyst are used to generate carbon radicals from diazo compounds. acs.orgacs.orgscilit.com These radicals then add to the electron-deficient N-alkyl-N-methylacrylamides, initiating a cyclization cascade to produce acyl-substituted isoquinolinediones. acs.orgacs.orgscilit.com This method is advantageous due to its mild reaction conditions and broad substrate scope. acs.org The generation of radicals from diazo compounds is a key step and has been a subject of extensive research in photocatalysis. sioc-journal.cn
Ruthenium-based Photocatalysis
Ruthenium-based complexes are widely employed as photocatalysts due to their favorable photophysical and electrochemical properties. researchgate.netnih.govrsc.orgnih.govrsc.org In the synthesis involving this compound derivatives, ruthenium complexes, such as [Ru(bpy)₃]²⁺, have been utilized to promote reactions under visible light irradiation. acs.org The efficiency of these catalysts can be tuned by modifying the ligands attached to the ruthenium center. rsc.orgrsc.org For instance, ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands have been synthesized and shown to have high photocatalytic efficiency in oxidation reactions. rsc.org Furthermore, the immobilization of ruthenium complexes on solid supports, such as silica (B1680970) nanoparticles, has been explored to create recyclable and stable photocatalysts. researchgate.net
Novel Precursors and Building Blocks for this compound Analogues
The development of novel precursors and building blocks is crucial for expanding the diversity of this compound analogues and the functional materials derived from them. rsc.orgresearchgate.netresearchgate.netunimelb.edu.aumdpi.comnih.gov Research in this area focuses on creating monomers with specific functionalities that can be incorporated into polymers to tailor their properties.
One approach involves the synthesis of N-[(dialkylamino)methyl]acrylamides and their methacrylamide counterparts from Schiff base salts. rsc.org This method provides useful building blocks for creating "smart" polymers that respond to external stimuli. Another area of interest is the use of hydrazonoyl chlorides as versatile precursors for synthesizing a variety of heterocyclic compounds, including novel bis-pyrrole derivatives. mdpi.com Furthermore, gelatin has been chemically modified with acrylamide and methacrylamide functionalities to create photo-responsive hydrogel building blocks for tissue engineering applications. researchgate.net The functionalization of natural and synthetic polymers with phenolic building blocks also represents a promising strategy for assembling advanced materials. unimelb.edu.au
Polymerization Mechanisms and Kinetics of N Methylacrylamide
Free Radical Polymerization of N-Methylacrylamide
The free radical polymerization of this compound (NMAAm) is a significant area of study due to the wide applications of its resulting polymer, poly(this compound). The kinetics and mechanisms of this process, particularly the propagation step, have been investigated through detailed experimental and computational studies to understand the factors governing the polymer chain growth.
Propagation Kinetics Studies
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the propagation kinetics of NMAAm. researchgate.netmdpi.com These computational methods provide detailed insights into the reaction mechanisms and energetics at a molecular level. researchgate.net Studies have employed various DFT functionals to model the reaction, including M05-2X, M06-2X, MPWB1K, and BMK, often combined with a 6-311+G(3df,2p) basis set. researchgate.net For instance, geometry optimizations have been performed using the B3LYP/6-31+G(d) methodology, while the energetics and kinetics have been studied at higher levels of theory like BMK/6-311+G(3df,2p)//B3LYP/6-31+G(d). researchgate.net These calculations help in determining the transition state structures and activation barriers for the propagation step. researchgate.netacs.org
| Methodology Level | Purpose | Reference |
|---|---|---|
| B3LYP/6-31+G(d) | Geometry Optimizations, Frequency Calculations | researchgate.net |
| BMK/6-311+G(3df,2p)//B3LYP/6-31+G(d) | Energetics and Kinetics | researchgate.net |
| MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) | Qualitative Agreement with Experimental Data | researchgate.net |
| B3LYP, BMK, MPWB1K, MP2, B2-PLYP | Testing of various electronic structure methods | acs.org |
DFT studies have been effectively used to compare the polymerization kinetics of NMAAm with structurally related monomers like N,N-Dimethylacrylamide (DMAAm). researchgate.net The ratio of the propagation rate constants (kp) for NMAAm versus DMAAm (kNMAAm/kDMAAm) has been evaluated using model reactions at the dimeric stage. researchgate.netorcid.org The calculated ratio was found to be in good agreement with experimental values. researchgate.net This comparison reveals how the substitution pattern on the nitrogen atom (one methyl group in NMAAm vs. two in DMAAm) influences reactivity. Compared to methacrylamide (B166291), N-methylmethacrylamide has been found to have a nearly identical activation energy for polymerization as N,N-dimethylacrylamide. researchgate.netuobaghdad.edu.iq
The stereochemistry of the polymer is determined by the mode of monomer addition to the growing radical chain. In the case of NMAAm, the most favorable modes of addition are governed by a combination of steric effects and hydrogen bonding interactions between the reacting species. researchgate.net The presence of the N-H bond in NMAAm allows for the formation of intermolecular hydrogen bonds, which can influence the transition state geometry. researchgate.netacs.org Computational studies have shown that gauche and trans orientations are the preferred, least energetic addition pathways for pro-meso and pro-racemo attacks, respectively. researchgate.netresearchgate.net This control over the addition mode is crucial for determining the tacticity of the final polymer.
A key question in the polymerization of monomers capable of hydrogen bonding, like NMAAm, is whether the reaction proceeds through the addition of a monomeric species or a dimeric associate. DFT calculations have investigated the reaction barrier for the propagation step via a dimeric associate of NMAAm. researchgate.net The results indicated that the activation barrier for addition via a dimeric associate does not show a significant difference compared to the barrier for the addition of a monomeric species. researchgate.net
Influence of Steric Effects and Hydrogen Bonding on Addition Modes
Influence of Monomer Concentration and Solvent on Propagation Rate Coefficient
The propagation rate coefficient (kp) in the free radical polymerization of NMAAm is not constant but is significantly influenced by the reaction conditions, particularly the monomer concentration and the choice of solvent.
Experimental studies on various acrylamide-type monomers have demonstrated that kp often decreases as the monomer concentration increases, especially in aqueous solutions. researchgate.net This phenomenon has been observed for N-methylmethacrylamide and other related monomers. researchgate.net In some systems, the polymerization rate shows a complex, non-ideal dependence on monomer concentration, with reaction orders greater than one. researchgate.netmdpi.com For photopolymerization of acrylamide (B121943) at very low concentrations, the polymerization rate was paradoxically observed to decrease with increasing monomer concentration, a behavior attributed to chain transfer processes. tandfonline.com
Controlled Radical Polymerization (CRP) of this compound and its Derivatives
Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), offers significant advantages over traditional free radical polymerization by allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. researchgate.netnih.gov The main CRP techniques include atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP). acs.org
Atom transfer radical polymerization (ATRP) is a versatile CRP method that enables the synthesis of well-defined polymers with precise molecular weights and narrow molecular weight distributions. researchgate.net However, the ATRP of (meth)acrylamides, including this compound, has presented challenges. Initial attempts to polymerize monomers like N,N-dimethylacrylamide and N-(2-hydroxypropyl)methacrylamide using common ATRP catalytic systems, such as those with linear amines or bipyridines as ligands, resulted in very low monomer conversions even after extended reaction times. acs.orgacs.org
One reason for this poor control is the potential for the poly(meth)acrylamide to complex with the copper catalyst, reducing its catalytic activity. acs.orgacs.org Another contributing factor is the possible loss of bromine end groups from the polymer chain through a cyclization reaction. acs.orgacs.org Despite these challenges, some success has been achieved. The use of specific ligands, such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me4Cyclam), has led to high polymer yields in shorter times, although the polymerization was not well-controlled. acs.orgacs.org More controlled polymerization of N,N-dimethylacrylamide has been accomplished using an initiating system of methyl 2-chloropropionate/CuCl/tris(2-dimethylaminoethyl)amine in toluene (B28343) at room temperature, yielding polymers with low polydispersity (Mw/Mn < 1.2). researchgate.net
Recent advancements in aqueous ATRP, such as activators regenerated by electron transfer (ARGET-ATRP), have allowed for polymerizations with low catalyst concentrations and high control over the resulting polymer's molecular weight and dispersity. rsc.org This technique has been applied to the copolymerization of fluorogenic methacrylamide monomers with PEG methacrylate (B99206) in water. rsc.org
Reversible addition-fragmentation chain transfer (RAFT) polymerization is a highly versatile CRP technique known for its compatibility with a wide range of monomers and functional groups. specificpolymers.comsigmaaldrich.com The process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA), or RAFT agent. sigmaaldrich.comsigmaaldrich.com This allows for the synthesis of polymers with well-defined architectures and low polydispersity. specificpolymers.comsigmaaldrich.com
The success of RAFT polymerization is critically dependent on the selection of the appropriate RAFT agent for the specific monomer and reaction conditions. sigmaaldrich.comsigmaaldrich.com The effectiveness of a RAFT agent is determined by its R and Z substituents. sigmaaldrich.com
For more activated monomers (MAMs), which include acrylamides, specific classes of RAFT agents are recommended for effective polymerization control. sigmaaldrich.com These agents are designed to provide minimal retardation and a high fraction of living chains. sigmaaldrich.com The choice of the Z and R groups on the RAFT agent is crucial. The Z group modifies the reactivity of the thiocarbonyl group, while the R group must be a good homolytic leaving group and an efficient initiating species. sigmaaldrich.comopenrepository.com For acrylamides, dithiobenzoates and trithiocarbonates are often suitable RAFT agents. sigmaaldrich.comopenrepository.com For instance, the polymerization of N-(2-hydroxypropyl) methacrylamide (HPMAm) has been successfully carried out using 4-cyano-4-[(dodecylsulfanylthiocarbonyl)-sulfanyl]pentanoic acid as the chain transfer agent. nih.govresearchgate.net
The following table provides examples of RAFT agents used for the polymerization of acrylamide derivatives.
| Monomer | RAFT Agent | Initiator | Solvent | Reference |
| N-(2-hydroxypropyl) methacrylamide (HPMAm) | 4-cyano-4-[(dodecylsulfanylthiocarbonyl)-sulfanyl]pentanoic acid | Azobisisobutyronitrile (AIBN) | N/A | nih.govresearchgate.net |
| Methacrylamide (MAM) | S-l-Dodecyl-S′-(α, α′-dimethyl-α-acetic acid) trithiocarbonate | N/A | N/A | researcher.life |
| N-(S)-α-methylbenzylmethacryloylamine | Benzyl or (1-phenyl)ethyl dithiobenzoate | AIBN | Ethanol | researcher.life |
Nitroxide-mediated polymerization (NMP) is another significant CRP technique that utilizes a stable nitroxide radical to control the polymerization process. wikipedia.org This method allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. google.com The process relies on the reversible termination of growing polymer chains by the nitroxide, establishing a dynamic equilibrium between active and dormant species. wikipedia.org
However, the application of NMP to N,N-disubstituted acrylamides like N,N-dimethylacrylamide has shown limitations. While poly(N,N-dimethylacrylamide) (PDMA) with a low polydispersity has been prepared using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as the nitroxide, the process was not found to be a true living polymerization. acs.org Attempts to create higher molecular weight PDMA with low polydispersity were unsuccessful, and experiments involving sequential monomer addition did not demonstrate living character. acs.org This suggests that chain termination or transfer reactions are more significant in the NMP of N,N-dimethylacrylamide compared to monomers like styrene (B11656) or acrylates. acs.org
Controlled radical polymerization techniques offer unparalleled control over polymer architecture, which is a significant advantage over conventional polymerization methods. researchgate.netiupac.org By utilizing CRP, it is possible to synthesize a wide variety of complex polymer structures with high precision. acs.orgacs.org
Key architectural advantages include:
Block Copolymers: CRP allows for the sequential polymerization of different monomers, leading to the formation of well-defined block copolymers. nih.govspecificpolymers.com This is achieved by using the living polymer chains from the first monomer block to initiate the polymerization of a second monomer.
Star and Branched Polymers: Multi-functional initiators or RAFT agents can be used to grow multiple polymer chains from a central core, resulting in star-shaped or branched polymers. nih.govspecificpolymers.com
Graft Copolymers: Polymer chains can be "grafted from" a polymer backbone containing initiating sites, or pre-made polymer chains can be "grafted to" a backbone with reactive sites. acs.org
End-Group Functionalization: The living nature of CRP means that the chain ends remain active and can be chemically modified to introduce specific functionalities. specificpolymers.comopenrepository.com
This level of control enables the tailoring of polymer properties for specific applications, such as drug delivery, nanotechnology, and advanced materials. acs.orgmdpi.comingentaconnect.com
Nitroxide-Mediated Polymerization (NMP)
Copolymerization Strategies Involving this compound
Copolymerization is a powerful strategy to create materials with tailored properties by combining two or more different monomers. This compound (NMA) can be copolymerized with various other monomers to achieve specific characteristics.
For instance, the radical copolymerization of this compound and N-methylmethacrylamide with methyl methacrylate has been studied in different solvents. capes.gov.br The solvent was found to influence the self-association of the amide monomers through hydrogen bonding and dipole-dipole interactions, which in turn affected the copolymerization parameters. capes.gov.brresearchgate.net
Copolymers of this compound have been synthesized for various applications. For example, thermoresponsive copolymers have been prepared by copolymerizing N-isopropyl,this compound with N,N-dimethylacrylamide. rsc.org Additionally, copolymers of N-(3-(diethylamino)propyl)-N-methylacrylamide and N,N-diethylacrylamide have been synthesized and their solution properties studied. researchgate.net These examples highlight how copolymerization can be used to impart stimuli-responsive behavior and other desired functionalities to this compound-based polymers. Furthermore, this compound has been included as a comonomer in the synthesis of amphiphilic bottlebrush copolymers, influencing their micelle formation and drug-loading capacity. nih.gov
Alternating Copolymerization Mechanisms
Alternating copolymerization is a specific type of polymerization where two different monomer units are incorporated into the polymer chain in a regular, alternating sequence. This phenomenon typically occurs between monomers that possess significantly different electronic properties: one being electron-rich (donor) and the other being electron-poor (acceptor). The strong tendency for alternation is driven by the favorable cross-propagation reactions between the dissimilar monomers.
The mechanism often involves the formation of an intermediate charge-transfer complex (CTC) between the electron-donor and electron-acceptor monomers prior to polymerization. uni.lu This complex can then be incorporated into the growing polymer chain as a single unit. The participation of the CTC in the propagation steps is a key feature of this mechanism. uni.lufishersci.ca The tendency of a comonomer pair to undergo alternating copolymerization can be quantitatively assessed by their monomer reactivity ratios (r1 and r2). A strong tendency for alternation is characterized by both reactivity ratios approaching zero (r1 → 0 and r2 → 0). This indicates that a growing polymer chain radical ending in one type of monomer unit has a near-zero probability of adding another monomer of the same type and strongly prefers to add the other comonomer. uni.lu
N-substituted acrylamides, such as this compound, can participate in these copolymerization reactions. uni.lu Their reactivity and the resulting copolymer structure are highly dependent on the nature of the comonomer and the reaction conditions, such as the solvent used. For instance, studies on N-substituted acrylamide analogs provide insight into the kinetics that govern this behavior. The copolymerization of N-naphthylacrylamide (NAA), an electron-rich monomer, with methyl acrylate (B77674) (MA), a more electron-deficient monomer, in benzene (B151609) shows a significant tendency toward alternation, as evidenced by the low reactivity ratios. nih.govfishersci.be
Table 1: Reactivity Ratios for the Copolymerization of N-naphthylacrylamide (NAA) with Methyl Acrylate (MA) in Benzene. Data sourced from nih.govfishersci.be.
The low value of r1 (0.066) indicates that a growing polymer chain ending in an NAA radical strongly prefers to react with an MA monomer rather than another NAA monomer. nih.govfishersci.be The r1 * r2 product, being very close to zero, further supports a highly alternating tendency for this comonomer pair. nih.govfishersci.be
The solvent can play a crucial role in modifying the reactivity ratios by influencing the association of monomers through interactions like hydrogen bonding or dipole-dipole interactions. A study on the copolymerization of this compound (M1) and Methyl Methacrylate (M2) demonstrated a significant solvent effect on the reactivity ratios.
Table 2: Effect of Solvent on Reactivity Ratios for this compound (NMAAm) and Methyl Methacrylate (MMA) Copolymerization. Data sourced from a comprehensive study on solvent effects in radical copolymerization.
As shown in the table, the reactivity of this compound (r1) decreases in more polar and hydrogen-bond-accepting solvents like DMF and ethanol. In contrast, the reactivity of Methyl Methacrylate (r2) increases. This demonstrates that while this system does not exhibit ideal alternating behavior (as r1 and r2 are not both near zero), the kinetics and resulting polymer microstructure can be significantly tuned by the choice of solvent. The self-association of the amide monomer is more effective in less interactive solvents like benzene, leading to an apparent increase in its own propagation rate (k11) and thus a higher r1 value.
Reactivity and Reaction Pathways of N Methylacrylamide
Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental reaction for forming carbon-carbon and carbon-heteroatom bonds in a mild and atom-economical manner. wikipedia.orggoogle.com
N-Methylacrylamide functions as a classic Michael acceptor. smolecule.comnih.gov This reactivity stems from its structure as an α,β-unsaturated carbonyl compound. The presence of an electron-withdrawing amide group in conjugation with a carbon-carbon double bond polarizes the molecule, creating an electrophilic β-carbon that is susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This makes NMA a valuable reagent for synthesizing various derivatives and modifying existing molecules. smolecule.com A range of nucleophiles, including amines, thiols, and carbanions, can participate in Michael addition reactions with NMA and related acrylamides. google.commasterorganicchemistry.com For instance, the reaction of amines with acrylamide (B121943) derivatives is a key strategy for creating functionalized polymers and other materials. google.commdpi.com
The mechanism of the Michael addition reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com The process can be summarized in three main steps: masterorganicchemistry.comyoutube.com
Formation of the Nucleophile: A base is typically used to deprotonate the Michael donor, generating a resonance-stabilized nucleophile, such as an enolate or a thiolate. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of this compound. This conjugate addition breaks the C=C π-bond, and the resulting negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group, forming an enolate intermediate. wikipedia.orgyoutube.com
Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base catalyst or a solvent molecule, to yield the final, stable addition product. wikipedia.orgmasterorganicchemistry.com
This reaction is governed more by orbital considerations than by simple electrostatics, involving the efficient interaction of the frontier orbitals of the soft nucleophile and the soft electrophile. wikipedia.org
The efficiency and rate of Michael addition reactions involving this compound can be significantly enhanced through catalysis. Various catalysts are employed, ranging from simple bases to more complex organocatalysts.
Base Catalysis: Bases are commonly used to generate the active nucleophile from the Michael donor. wikipedia.org Both weak and strong bases can be effective, depending on the acidity of the donor.
Acid Catalysis: Lewis or Brønsted acids can activate the Michael acceptor. rsc.org By coordinating to the carbonyl oxygen, the acid increases the electrophilicity of the β-carbon, facilitating the attack by even weak nucleophiles. rsc.org
Organocatalysis: In recent years, organocatalysts have gained prominence as environmentally benign and efficient promoters of Michael additions. For instance, N-methylimidazole has been shown to be a highly effective catalyst for the aza-Michael addition of N-heterocycles to α,β-unsaturated carbonyl compounds. organic-chemistry.org It offers a cost-effective and greener alternative to traditional metal-based catalysts or strong acids and bases. organic-chemistry.org Studies have also investigated the use of phosphines and other amines as catalysts for thiol-Michael additions to (meth)acrylates. researchgate.net
| Catalyst Type | Example(s) | Role |
| Base | Sodium methoxide, Diisopropylamine | Deprotonates the Michael donor to form the active nucleophile. wikipedia.orgnih.gov |
| Acid | Lewis acids (e.g., CeCl₃, InCl₃), Brønsted acids | Activates the Michael acceptor by coordinating to the carbonyl group. rsc.orgorganic-chemistry.org |
| Organocatalyst | N-Methylimidazole, Pyridine, Phosphines | Promotes the reaction through various mechanisms, often under milder, greener conditions. organic-chemistry.orgresearchgate.net |
Mechanism of Michael Addition
Cross-linking Reactions of this compound-based Polymers
Polymers derived from this compound can undergo cross-linking to form three-dimensional networks, a process crucial for applications such as hydrogels and coatings. polysciences.comatamanchemicals.com Cross-linking enhances the mechanical strength, stability, and swelling properties of the polymer. atamanchemicals.com
The cross-linking of polyacrylamide-based materials is often achieved by copolymerizing the primary monomer (e.g., acrylamide or this compound) with a bifunctional monomer that acts as a cross-linking agent. atamanchemicals.comresearchgate.net A common cross-linker is N,N'-methylenebisacrylamide (MBAA), which contains two acrylamide groups connected by a methylene (B1212753) bridge. atamanchemicals.com During radical copolymerization, MBAA forms covalent bonds that bridge different polymer chains, creating a robust network structure. atamanchemicals.com
Alternatively, polymers containing N-alkoxymethyl(meth)acrylamide units can self-crosslink in the presence of an acid catalyst. google.com This reaction proceeds through the N-alkoxymethyl groups, forming crosslinks and yielding highly stable polymer particles. google.com The degree of cross-linking can be controlled by the reaction conditions and the molar ratio of the monomers, allowing for the tailoring of the final polymer's properties. atamanchemicals.comgoogle.com
Reactions with Biomolecules
The electrophilic nature of this compound allows it to react with biological macromolecules, a process of significant interest in biochemistry and toxicology.
This compound and related compounds like acrylamide can form covalent bonds with proteins, potentially altering their structure and function. smolecule.comfrontiersin.org The primary mechanism for this interaction is a Michael addition reaction between the acrylamide's α,β-unsaturated system and nucleophilic amino acid residues on the protein surface. frontiersin.org
The most reactive nucleophilic residue in proteins under physiological conditions is the thiol group of cysteine. frontiersin.orgnih.gov The deprotonated form of cysteine, the thiolate anion, is a potent nucleophile that readily attacks the β-carbon of acrylamide-type compounds. frontiersin.org This reaction results in the formation of a stable covalent adduct. frontiersin.org The presence of nearby positively charged residues, such as lysine (B10760008) or arginine, can facilitate this reaction by stabilizing the negatively charged thiolate. frontiersin.org While cysteine is the primary target, other nucleophilic residues may also react, particularly at higher concentrations of the electrophile. nih.govacs.org This covalent modification can impact protein function, making it a key area of study for understanding the biological activity of these compounds. smolecule.comfrontiersin.org
Modification of Glycolytic Enzymes and Metabolic Pathways
Research has demonstrated that this compound can inhibit specific glycolytic enzymes. In a study involving prolonged administration to rats, this compound was one of several acrylamide analogues that caused a reduction in the activity of two critical glycolytic enzymes in the sciatic nerve: glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and enolase. nih.gov This inhibitory effect was observed after 45 days of treatment, coinciding with the appearance of severe neuropathy. nih.gov The modification of these enzymes suggests a potential mechanism by which NMA can disrupt metabolic pathways. smolecule.com It has been proposed that alterations in the activity of sulfhydryl-dependent glycolytic enzymes could be a critical biochemical lesion underlying the effects of related compounds. annualreviews.org
The inhibition of enzymes like GAPDH and enolase can disrupt the flow of glycolysis, potentially leading to a decrease in cellular energy production. annualreviews.org While direct data on this compound's effect on glycolytic flux is limited, the observed enzyme inhibition points to a significant interaction with cellular energy metabolism. annualreviews.org This interaction is a key aspect of its reactivity within biological systems. smolecule.com
Adduct Formation with Biomolecules
A primary characteristic of this compound's reactivity is its ability to form covalent adducts with biological macromolecules. smolecule.com This reactivity stems from its chemical structure as an α,β-unsaturated carbonyl compound, which makes it susceptible to Michael-type addition reactions. smolecule.comacs.org In these reactions, the electrophilic β-carbon of the acrylamide moiety is attacked by nucleophiles present in biomolecules. acs.orgnih.gov
The main targets for this type of covalent bonding are proteins and peptides containing nucleophilic functional groups. smolecule.comnih.gov Of particular importance are the sulfhydryl (thiol) groups of cysteine residues and the tripeptide glutathione (B108866) (GSH), which is abundant in cells. acs.orgnih.gov The reaction with the thiol group of GSH is a recognized detoxification pathway for acrylamides. annualreviews.orgnih.gov However, this conjugation process can also deplete cellular GSH stores, potentially disturbing the cellular redox balance and making cells more vulnerable to oxidative stress. nih.gov
While this compound is noted to be less reactive with sulfhydryl groups compared to its parent compound, acrylamide, it still participates in these reactions. annualreviews.org The formation of adducts with proteins can alter their three-dimensional structure and, consequently, their biological function. smolecule.com This modification of proteins is a crucial element in understanding the biological implications of this compound exposure. smolecule.com The reaction is not limited to thiols; under certain conditions, other nucleophilic sites on proteins, such as the ε-amine group of lysine, can also be targets for Michael addition, although reactions with thiols are generally favored. rsc.orgsigmaaldrich.com
Table 1: Biomolecular Reactions of this compound
| Reactant Biomolecule | Key Functional Group | Reaction Type | Potential Consequence |
|---|---|---|---|
| Proteins (e.g., Enzymes) | Cysteine (Sulfhydryl/Thiol) | Michael Addition | Altered protein structure and function, enzyme inhibition. smolecule.comnih.gov |
| Glutathione (GSH) | Cysteine (Sulfhydryl/Thiol) | Michael Addition | Detoxification, depletion of cellular antioxidants. annualreviews.orgacs.orgnih.gov |
Computational Chemistry and Modeling of N Methylacrylamide Systems
Quantum Mechanical (QM) Studies
Quantum mechanical methods are fundamental to the computational study of NMAAm, offering a high degree of accuracy in describing electronic structure and its consequences for chemical behavior. These studies are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing unique advantages for understanding the molecule's reactivity and properties.
Density Functional Theory has become a primary tool for the computational investigation of NMAAm and related acrylamide (B121943) systems due to its favorable balance of computational cost and accuracy. nih.gov It is extensively used to model polymerization processes, analyze conformational preferences, and predict the structures of transient species. mdpi.comresearchgate.net
DFT calculations have been instrumental in elucidating the energetics and kinetics of the free-radical polymerization of N-Methylacrylamide. Studies have focused on the propagation kinetics by modeling reactions at the dimeric stage to understand the addition of a monomer to a growing polymer chain. researchgate.net
Table 1: Key Findings from DFT Studies on NMAAm Polymerization Energetics
| Studied Aspect | Key Finding | Significance | Source |
|---|---|---|---|
| Propagation Kinetics | The ratio kNMAAm/kDMAAm can be successfully evaluated via model reactions. | Allows for theoretical prediction of relative reactivity in polymerization. | researchgate.net |
| Addition Modes | Gauche and trans orientations are the most energetically favorable additions. | Highlights the role of stereochemistry and non-covalent interactions in the polymerization mechanism. | researchgate.net |
| Reaction Barriers | Addition reaction barriers via dimeric associates show no significant difference from monomeric species. | Simplifies the kinetic model by suggesting that pre-association of monomers may not be a critical factor. | researchgate.net |
The conformational landscape of NMAAm is crucial to understanding its reactivity. DFT calculations are used to determine the relative stabilities of different conformers and the energy barriers to rotation around key single bonds. nsf.gov For the closely related methacrylamide (B166291) molecule, DFT-B3LYP calculations have shown that the near-trans conformer is the thermodynamically low-energy structure. nih.gov
The rotational barrier around the C-C single bond (adjacent to the carbonyl group) in similar amide molecules has been calculated to be in the range of 4 to 6 kcal/mol. nih.gov A significantly higher barrier, around 22 kcal/mol, is calculated for the torsion around the C-N amide bond, reflecting the partial double-bond character due to resonance. nih.govrsc.org For N-aryl amides, studies show that allylic strain between substituents on the nitrogen can force the aryl group to rotate out of the amide plane, influencing the relative stability of cis and trans conformers. nsf.gov
Table 2: Calculated Rotational Barriers in Related Amide Systems
| Rotational Bond | Molecule Type | Calculated Barrier (kcal/mol) | Computational Method | Source |
|---|---|---|---|---|
| C-C (carbonyl-vinyl) | Methacrylamide | 4 - 6 | DFT-B3LYP/6-311+G** | nih.gov |
A fundamental application of DFT is the accurate prediction of the three-dimensional structures of molecules, including stable reactants, products, and short-lived transition states. mdpi.comacs.org For NMAAm polymerization, DFT is used to optimize the geometries of the monomer, the radical end of the growing polymer chain, and the transition state structure for the addition reaction. researchgate.net
These calculations are essential for understanding the reaction mechanism, as the geometry of the transition state directly influences the activation energy. acs.orgresearchgate.net For example, in the copolymerization of related monomers, DFT has been used to calculate the geometries of key transition states, revealing the preferred reaction pathways. mdpi.com The process involves finding a first-order saddle point on the potential energy surface, which is confirmed by frequency calculations showing a single imaginary frequency corresponding to the reaction coordinate. researchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the atomic orbital basis set. nih.gov A variety of hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are commonly employed in studies of NMAAm and related acrylates.
Benchmark studies performed to assess the best computational protocol for NMAAm polymerization kinetics have tested several density functionals, including M05-2X, M06-2X, MPWB1K, and BMK, in combination with a large 6-311+G(3df,2p) basis set. researchgate.net The M06 suite of functionals is noted for its good performance with non-metallic systems. researchgate.net A common strategy involves a dual-level approach: geometries and vibrational frequencies are calculated using a cost-effective functional and basis set like B3LYP/6-31+G(d), while more accurate single-point energy calculations are performed with higher-level functionals (e.g., BMK) and larger basis sets (e.g., 6-311+G(3df,2p)). researchgate.netacs.org The selection is often validated by comparing the results with available experimental data to ensure the chosen level of theory is appropriate for the system. researchgate.netstackexchange.com
Table 3: Commonly Used Functionals and Basis Sets for NMAAm and Related Systems
| Computational Task | Functional(s) | Basis Set(s) | Source |
|---|---|---|---|
| Benchmark Studies | M05-2X, M06-2X, MPWB1K, BMK | 6-311+G(3df,2p) | researchgate.net |
| Geometries & Frequencies | B3LYP | 6-31+G(d), 6-311+G(d,p) | acs.orgresearchgate.netacs.org |
| Energetics & Kinetics | BMK, MPWB1K | 6-311+G(3df,2p) | researchgate.netacs.org |
| General Conformational Analysis | B3LYP | 6-31G(d) | nsf.gov |
Ab initio (from first principles) methods are another class of quantum mechanical calculations that solve the Schrödinger equation without empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide higher accuracy, serving as a benchmark for other methods. nih.govacs.org
In the context of NMAAm and related amide systems, ab initio calculations have been used to validate results from other computational models. For example, calculations at the MP2/6-31G* level have been performed on acrylamide to help generate and refine parameters for molecular mechanics force fields. researchgate.net For calculating highly accurate reaction barriers for polymerization, high-level ab initio methods such as QCISD(T) (Quadratic Configuration Interaction with Singles, Doubles, and perturbative Triples) with large basis sets are recommended. acs.org While full ab initio studies on the entire polymerization process of NMAAm are rare due to computational cost, they play a crucial role in validating DFT functionals and providing reference data for key elementary reaction steps. acs.orgrsc.org
Prediction of Molecular Geometries and Transition States
Semi-empirical Methods
Semi-empirical quantum mechanical methods offer a computationally less intensive alternative to ab initio methods, making them suitable for larger molecules and systems. These methods, such as AM1, PM3, and MNDO, are based on Hartree-Fock theory but use parameters derived from experimental data to simplify calculations. This is achieved by neglecting certain integrals and approximating others.
For a molecule like this compound, semi-empirical methods can be employed to calculate various properties, including optimized geometry, heat of formation, and dipole moment. The accuracy of these methods for amides is a critical consideration. For instance, the planarity of the amide bond is a key structural feature, and different semi-empirical methods can yield varying degrees of pyramidalization at the nitrogen atom. The PM3 method, in some cases, can be augmented with a molecular mechanics correction term (PM3MM) to better represent the amide linkage. While specific studies focusing solely on this compound using these methods are not extensively documented in the searched literature, the general applicability of methods like AM1 and PM3 to organic molecules containing amide functionalities suggests their utility in modeling NMAm. They are particularly useful for initial conformational searches and for providing input geometries for higher-level calculations.
Advanced Materials and Polymer Applications of N Methylacrylamide
Hydrogels and Stimuli-Responsive Materials
Polymers based on N-Methylacrylamide are integral to the development of hydrogels, which are three-dimensional, hydrophilic polymer networks capable of swelling in water. academicjournals.org These materials are often designed to be "smart" or "stimuli-responsive," meaning they can undergo significant changes in their properties in response to external environmental triggers such as temperature or pH. nih.govrsc.org This responsiveness is crucial for their application in advanced biomedical systems. nih.gov
Hydrogels derived from this compound and its related compounds are widely investigated as carriers for controlled drug delivery. academicjournals.org The porous, three-dimensional network of the hydrogel allows for the encapsulation of therapeutic molecules. nih.gov The release of these drugs can be modulated by the hydrogel's swelling and deswelling behavior, which is often triggered by environmental stimuli.
The structure of the polymer network, including the concentration of the monomer and the cross-linking agent, is a critical factor governing the drug loading and release mechanisms. conicet.gov.ar For instance, in hydrogels made from N,N-dimethylacrylamide (a related N-substituted acrylamide), increasing the concentration of the cross-linker N,N'-methylene-bis-acrylamide reduces the swelling capacity. conicet.gov.ar This, in turn, affects the release rate of encapsulated drugs; molecules with high water solubility are released more readily as they have a greater affinity for the aqueous medium that swells the hydrogel. conicet.gov.ar
Research has demonstrated the use of various acrylamide-based hydrogels for delivering specific therapeutic agents. A notable example involves a tri-polymer system of N-vinyl-2-pyrrolidone, methacrylamide (B166291), and itaconic acid for the controlled release of insulin (B600854). academicjournals.org By optimizing the concentration of the cross-linker, maximum entrapment efficiency of the protein was achieved, protecting it from degradation in harsh environments like the stomach. academicjournals.org
Table 1: Research Findings on this compound and Related Hydrogels in Drug Delivery
| Polymer System | Therapeutic Agent | Key Findings | Reference(s) |
|---|---|---|---|
| Poly(methacrylamide–co-N-vinyl-2-pyrrolidone-co-itaconic acid) | Insulin | Showed desired release intervals and protected insulin from degradation by pepsin. | academicjournals.org |
| N,N-dimethylacrylamide (DMA) hydrogels | Atenolol, Ranitidine, Paracetamol | Drug release rate depends on both hydrogel cross-linking and drug solubility in water. | conicet.gov.ar |
In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM), providing mechanical support and biological cues for cells to grow and form new tissue. frontiersin.orgnih.gov Hydrogels based on this compound and its derivatives, such as gelatin methacrylamide (GelMA), are promising materials for this purpose due to their biocompatibility, tunable mechanical properties, and porous structure. cymitquimica.comcapes.gov.br
The porosity of the scaffold is essential for cell survival, allowing for the transport of nutrients and removal of waste. nih.gov The mechanical properties of the scaffold, such as its stiffness, can also direct stem cell differentiation. capes.gov.br Interpenetrating networks (IPNs), which combine a biological polymer with a synthetic one, are a key strategy. For example, a Bio-Synthetic Interpenetrating Network (BioSINx) was developed using GelMA polymerized within a poly(ethylene glycol) (PEG) framework. capes.gov.br This BioSINx scaffold showed superior physical properties and enhanced cytocompatibility for both encapsulated and adherent cells compared to simple mixtures. capes.gov.br
Methacrylamide-modified natural polymers are also used. Methacrylamide chitosan, a water-soluble derivative of chitosan, can be cross-linked to form a macroporous and biodegradable scaffold. utoronto.ca The pore size of this scaffold can be controlled by adjusting the initiator concentration during its formation, which in turn influences the ability of nerve cells to penetrate the matrix. utoronto.ca To improve cell adhesion, these scaffolds can be further modified with cell-adhesive peptides derived from laminin. utoronto.ca
Table 2: Properties of this compound-Based Scaffolds for Tissue Engineering
| Scaffold Composition | Key Properties | Cellular Response | Reference(s) |
|---|---|---|---|
| Gelatin methacrylamide (GelMA) and PEG Interpenetrating Network | Superior physical properties, lower gelatin dissolution, increased physical strength. | Enhanced cytocompatibility, sustained viability and proliferation of endothelial cells. | capes.gov.br |
| Methacrylamide Chitosan (MC) | Biodegradable, porous network, controllable pore size. | Allows neurite penetration; cell adhesion is improved with peptide modification. | utoronto.ca |
Stimuli-responsive polymers that react to temperature changes are known as thermosensitive or thermoresponsive polymers. mdpi.com They typically exhibit a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in water and collapses, or an Upper Critical Solution Temperature (UCST), where the opposite occurs. mdpi.com Poly(N-isopropylacrylamide) (PNIPAAm) is the most studied thermosensitive polymer, with an LCST of about 32°C, close to physiological temperature. rsc.orgnih.gov
Unlike PNIPAAm, pure poly(this compound) (PNMAA) does not exhibit thermosensitivity in aqueous solutions within the typical physiological temperature range. researchgate.netacs.org Molecular dynamics simulations and experimental studies suggest its LCST is above 100°C. acs.org However, thermosensitivity can be imparted to NMAA-based polymers through copolymerization.
Researchers have synthesized thermoresponsive polymers by creating copolymers of NMAA derivatives. For example, poly(2-(this compound) ethyl acetate) (PNMAAEA) is thermoresponsive in water, undergoing a reversible transition from soluble to insoluble at a specific temperature. mdpi.comnih.gov The cloud point temperature (Tcp), which marks this transition, can be tuned by copolymerizing it with other monomers like poly(2-(N-ethylacrylamide) ethyl acetate) (PNEAAEA). The Tcp of these systems is influenced by factors such as the degree of polymerization, polymer concentration, and the presence of additives like salt. mdpi.comnih.gov
Table 3: Thermoresponsive Behavior of this compound-Based Copolymers
| Polymer/Copolymer | Type of Responsiveness | Transition Temperature (Tcp/LCST) | Notes | Reference(s) |
|---|---|---|---|---|
| Poly(this compound) (PNMAA) | Non-thermosensitive (in typical range) | Conjectured to be > 100°C | Does not exhibit an LCST in aqueous solution under normal conditions. | researchgate.netacs.org |
| Poly(2-(this compound) ethyl acetate) (PNMAAEA) | Thermoresponsive (LCST) | Higher than PNEAAEA | The Tcp is dependent on N-alkyl group length, degree of polymerization, and concentration. | mdpi.comnih.gov |
Tissue Engineering Scaffolds
Functional Polymers and Copolymers
The versatility of this compound as a monomer is greatly expanded through its use in creating functional polymers and copolymers. smolecule.com By introducing specific chemical groups or combining it with other monomers into block structures, materials with highly specialized properties for bio-applications can be designed. nih.gov
The properties of NMAA-based polymers can be precisely tailored by incorporating different functional groups into the polymer structure. smolecule.com This functionalization can alter the material's mechanical strength, biocompatibility, and responsiveness to stimuli. nih.govrsc.org
A key example is the use of N-Methylolacrylamide (NMA), a derivative of acrylamide (B121943) that contains a reactive methylol (-CH₂OH) group in addition to the polymerizable vinyl group. yunchao.com.cn This hydroxyl group provides several advantages. Polymers made with NMA can self-cross-link under heat or in the presence of an acid catalyst, which enhances their mechanical stability. yunchao.com.cn Furthermore, the introduction of abundant hydroxyl groups into a hydrogel matrix has been shown to impart intrinsic antibacterial properties, eliminating the need for external antimicrobial agents that could be toxic. frontiersin.orgnih.gov In one study, a hydrogel made from NMA and N-[Tris(hydroxymethyl)methyl] acrylamide (THMA) demonstrated excellent mechanical properties and remarkable inherent antibacterial activity, which was attributed to the high density of hydroxyl groups. frontiersin.orgnih.gov
Other functional groups can be introduced to confer pH sensitivity. For example, copolymerizing an acrylamide derivative with a monomer containing an amine group, such as N-[3-(dimethylamino)propyl] methacrylamide, results in a hydrogel that is responsive to changes in pH. rsc.org
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. mdpi.com This architecture allows for the combination of different polymer properties within a single molecule. This compound and its derivatives are often used to create thermoresponsive or hydrophilic blocks in copolymers designed for biomedical applications. acs.org
For example, thermoresponsive diblock copolymers of poly(2-hydroxypropyl methacrylate) (PHPMA) and poly(N,N′-dimethylacrylamide) (PDMAC), a derivative of NMAA, have been synthesized. acs.org In aqueous solutions, these amphiphilic copolymers can self-assemble into various nanostructures, such as spheres, vesicles, or worms, depending on the relative lengths of the blocks. acs.org The worm-like micelles can entangle to form a soft, free-standing hydrogel, known as a "worm gel," which has potential applications in cell culture and tissue engineering. acs.org
Block copolymers are also designed for drug delivery. Amphiphilic block copolymers can form core-shell micellar structures in water, where the hydrophobic core can encapsulate poorly water-soluble drugs and the hydrophilic shell provides stability in an aqueous environment. researchgate.net For instance, block copolymers of poly(N-isopropylacrylamide-co-acrylamide)-b-poly(n-butyl methacrylate) have been used to achieve a stimuli-responsive "on/off" release of the anticancer drug methotrexate. researchgate.net The N-substituted acrylamide block provides the thermoresponsive trigger for drug release.
Polymeric Salts and Polycationic Polymers
This compound (NMA) and its derivatives are key monomers in the synthesis of advanced polymers, including polymeric salts and polycationic polymers. These materials are of significant interest in fields like personal care and biomedicine due to their unique properties. specificpolymers.com The polymerization of N-functional monomers can lead to neutral polymers, which can then be quaternized to produce the corresponding polymeric salts or polycationic polymers. specificpolymers.com
A notable area of research involves the creation of "charge-shifting" polycations, which can change their net charge in response to environmental conditions like pH. acs.orgfrontiersin.org For example, copolymers of N-(3-aminopropyl)methacrylamide (APM) and 2-(dimethylamino)ethyl acrylate (B77674) (DMAEA) have been synthesized to create polycations (termed PAD copolymers) that can shift from a cationic to a neutral or even anionic state as the DMAEA units hydrolyze. acs.orgfrontiersin.orgnih.gov This hydrolysis is pH-dependent, occurring more rapidly at higher pH levels. acs.orgfrontiersin.org These charge-shifting polymers have potential applications as replacements for conventional polycations in biomaterials, such as coatings for cell encapsulation and as non-viral vectors for DNA delivery. acs.orgfrontiersin.orgnih.gov
The synthesis of these advanced polymers often employs controlled polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. frontiersin.orgnih.gov RAFT allows for the creation of copolymers with well-defined molecular weights, low dispersity, and specific compositions. nih.gov For instance, PAD copolymers have been synthesized with varying molar percentages of DMAEA to fine-tune their properties for specific applications, such as complexing with DNA to form polyplexes for gene delivery. nih.gov The ability to cross-link these polymers, for instance by using the primary amine groups on the APM units, adds another layer of functional versatility, allowing for the creation of stable hydrogel networks. acs.orgfrontiersin.org
Other related monomers, such as N-((dimethylamino)propyl)methacrylamide (DMAPMA), are also used to synthesize pH-sensitive polymers and cationic molecular brushes. mdpi.commdpi.com These polymers exhibit responsiveness to stimuli like temperature and pH, making them valuable for applications in drug delivery and as advanced materials. The resulting polycationic systems can form strong complexes with polyanions and can be designed to be redox-responsive by incorporating disulfide cross-linkers. frontiersin.orgbeilstein-journals.org
Table 1: Examples of Polycationic Polymers Derived from (Meth)acrylamide Monomers
| Polymer System | Monomers | Synthesis Method | Key Properties & Applications |
|---|---|---|---|
| P(APM-co-DMAEA) (PAD) | N-(3-aminopropyl)methacrylamide (APM), 2-(dimethylamino)ethyl acrylate (DMAEA) | RAFT Polymerization | Charge-shifting in response to pH; used for biomaterial coatings and DNA delivery. acs.orgfrontiersin.orgnih.gov |
| p(HPMA-co-APMA) | N-(2-hydroxypropyl)methacrylamide (HPMA), N-(3-aminopropyl)methacrylamide (APMA) | RAFT Polymerization | Cationic polymers with varying architectures (linear, 4-arm, 8-arm) for drug delivery to cartilage. rsc.org |
| Redox-Responsive Hydrogels | N,N-diethylacrylamide (DEAAm), 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) | Copolymerization and Quaternization with disulfide cross-linker | Insoluble cationic hydrogels that become soluble upon reduction; potential for controlled release systems. beilstein-journals.org |
| Cationic Molecular Brushes | Methoxyoligo(ethylene glycol) methacrylate, N-methacryloylaminopropyl-N,N-dimethyl-N-propylammonium bromide | RAFT Polymerization | Thermoresponsive and antibacterial; potential as micellar nanocarriers for drug delivery. mdpi.com |
Coatings and Adhesives
This compound and its derivatives, particularly N-methylolacrylamide (NMA), are utilized as functional monomers and cross-linking agents in the formulation of high-performance coatings and adhesives. ontosight.aismolecule.comadakem.com Their incorporation into polymer systems can significantly enhance key properties such as adhesion, mechanical strength, durability, and resistance to water and wear. adakem.comatamanchemicals.com
The reactivity of the acrylamide group allows NMA to be readily polymerized into various resins. ontosight.ai In coatings, N-methylolacrylamide is used in the synthesis of thermosetting resins and baking coatings for applications demanding high durability, such as for automobiles and machinery. atamanchemicals.com It functions as a cross-linking monomer, creating strong bonds within the polymer matrix upon curing. adakem.comatamanchemicals.com This cross-linking ability is also valuable in emulsion polymers used in paints and other surface coatings. atamanchemicals.com For instance, N-methylolacrylamide is suitable for synthesizing vinyl acetate (B1210297), acrylic, and pure acrylic emulsions, where it helps produce smaller emulsion particles and formulations with high solids content and low viscosity. atamanchemicals.com Preferred crosslinkable polar monomers for some water-based coating compositions include this compound. google.com
Table 2: Applications of this compound Derivatives in Coatings and Adhesives
| Derivative | Application Area | Function | Resulting Improvement |
|---|---|---|---|
| N-Methylolacrylamide | Coatings (e.g., automotive, industrial) | Cross-linking monomer in thermosetting resins and emulsions. atamanchemicals.com | Enhanced durability and mechanical properties. adakem.com |
| N-Methylolacrylamide | Adhesives (e.g., wood, paper) | Component in polyvinyl acetate emulsions. google.com | Excellent water resistance and bond strength. google.com |
| N,N'-Methylene-bis-acrylamide | Adhesives and Coatings | Cross-linking agent. atamanchemicals.com | Increased strength and durability. atamanchemicals.com |
| (Meth)acrylamides | Dental Adhesives | Alternative monomer to methacrylates. nih.gov | Improved hydrolytic stability. nih.govsci-hub.se |
Chemical Intermediates in Pharmaceutical and Agrochemical Synthesis
This compound serves as a versatile chemical intermediate, acting as a foundational building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. ontosight.aismolecule.comsolubilityofthings.com Its structure, featuring a reactive acrylamide group, allows for its use in various synthetic pathways. ontosight.aisolubilityofthings.com
In the pharmaceutical sector, this compound and its derivatives are used in the development of new therapeutic agents and drug delivery systems. ontosight.ai For example, N-(3-aminopropyl) methacrylamide hydrochloride is recognized as an important intermediate for synthesizing medicines. google.com The polymerization of NMA and related monomers is a key step in creating functional polymers for biomedical applications, such as hydrogels for tissue engineering and drug delivery scaffolds. smolecule.comcymitquimica.com These polymers can be designed to be biocompatible and stimuli-responsive. cymitquimica.com Furthermore, research has explored the synthesis of N-(2-hydroxypropyl)methacrylamide (HPMA)-based polymer drug carriers for anticancer therapy, highlighting the role of acrylamide-based structures in advanced drug delivery. nih.gov
In the agrochemical field, this compound is an intermediate in the production of pesticides. atamanchemicals.comgoogle.com Its derivatives can be incorporated into pesticide formulations, sometimes as part of a polymer system that aids in the delivery or stability of the active ingredients. atamanchemicals.comgoogle.com The fundamental reactivity of this compound makes it a useful starting material for a variety of chemical additives used in agriculture. solubilityofthings.comgoogle.com
Environmental and Biological Interactions of N Methylacrylamide
Biodegradation Studies
Microbial Degradation Processes
The environmental fate of N-Methylacrylamide, particularly its susceptibility to microbial degradation, is an area of ongoing investigation. While many microorganisms are known to degrade the structurally related compound acrylamide (B121943), the influence of the N-methyl substitution on this process is a key determinant of its environmental persistence. nih.gov
Research on the microbial degradation of acrylamide has identified specific enzymatic pathways. For instance, a bacterium from the Pseudomonas genus, isolated from garden soil, has been shown to degrade high concentrations of acrylamide. nih.gov This degradation is facilitated by an amidase enzyme that hydrolyzes acrylamide to acrylic acid and ammonia (B1221849), which the bacterium can then use as sources of carbon and nitrogen for growth. nih.gov However, studies on the substrate specificity of this amidase revealed that it was not effective against acrylamide analogues such as methacrylamide (B166291) and N,N-methylene bisacrylamide. nih.gov This suggests that substitutions on the amide nitrogen can hinder enzymatic degradation by this particular microbial pathway.
Biotransformation Mechanisms
Glutathione (B108866) Conjugation
In biological systems, this compound is expected to undergo biotransformation, a process that modifies foreign compounds to facilitate their excretion. A primary pathway for the detoxification of electrophilic compounds like acrylamide and its derivatives is conjugation with glutathione (GSH). nih.govebi.ac.uk This reaction is often catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.govebi.ac.uk
While direct metabolic studies on this compound are not extensively documented, research on related compounds provides strong inferential evidence for its conjugation with glutathione. A study on the in vitro metabolism of various acrylamide analogues in mouse hepatic enzyme systems found that all eleven compounds studied were metabolized by glutathione S-transferases. nih.gov This included N,N-dimethylacrylamide, a closely related compound. nih.gov The metabolism of N,N-dimethylacrylamide was observed to produce a metabolite with a retention time and mass spectrum similar to that of this compound, suggesting that N-dealkylation is a metabolic step. nih.gov This finding supports the likelihood that this compound itself is a substrate for glutathione S-transferases.
Glutathione S-transferases play a crucial role in cellular detoxification by catalyzing the attachment of the tripeptide glutathione to electrophilic substrates. ebi.ac.uk This process increases the water solubility of the xenobiotic and marks it for elimination from the body. jpp.krakow.pl Given the electrophilic nature of the acrylamide backbone, its conjugation with the nucleophilic thiol group of glutathione is a chemically favorable detoxification reaction. nih.gov
Formation in Food Systems
This compound has been identified as a compound that can form during the cooking of certain foods, particularly meat. nih.govresearchgate.netacs.org Its formation is linked to the chemical reactions of naturally occurring precursors at high temperatures. acs.org
Role of Creatine (B1669601) in Cooked Meat
Research has pinpointed creatine, a compound abundant in muscle tissue, as a key precursor in the formation of this compound in cooked meat. nih.govacs.org During the heating process, creatine can act as a source of methylamine (B109427). acs.orgacs.org This occurs through a nonspecific pathway of acrylamide formation. nih.govacs.org
In model systems designed to simulate cooking processes, the presence of creatine has been shown to significantly influence the types of acrylamide derivatives formed. acs.org Specifically, in the presence of acrylic acid precursors, creatine provides the methylamine that reacts to form this compound. acs.orgacs.org Labeling studies using creatine with a deuterated methyl group (methyl-d3) have confirmed that the methyl group in the resulting this compound originates from creatine. nih.govacs.org Further analysis of cooked beef samples has also confirmed the presence of this compound, solidifying the link between creatine and its formation during cooking. nih.govacs.org It has been suggested that the levels of this compound in cooked meat could be comparable to the levels of acrylamide found in potato products. acs.org
Acrylic Acid Pathway
The formation of this compound in food is understood to occur via the acrylic acid pathway. nih.govacs.org This is a secondary, nonspecific pathway for the generation of acrylamide and its derivatives, in contrast to the primary pathway which involves the amino acid asparagine. nih.govacs.org The acrylic acid pathway involves the initial formation of acrylic acid from various precursors, which then reacts with ammonia or amines to produce acrylamide or its N-substituted derivatives. nih.govacs.org
Several naturally occurring compounds in food can serve as precursors to acrylic acid, including aspartic acid, β-alanine, and carnosine. nih.govresearchgate.netacs.org When these precursors are heated, they can decompose to form acrylic acid. researchgate.net If a source of methylamine is available, such as from the breakdown of creatine, the acrylic acid can then react to form this compound. acs.orgumd.edu This reaction competes with the reaction of acrylic acid with ammonia, which would form unsubstituted acrylamide. acs.org Therefore, the presence and concentration of creatine in meat are significant factors in the generation of this compound during cooking. acs.org
Interactive Data Table: Precursors in this compound Formation
| Precursor | Role | Food Source | Pathway |
| Creatine | Methylamine Donor | Meat | Acrylic Acid Pathway |
| Aspartic Acid | Acrylic Acid Precursor | Various | Acrylic Acid Pathway |
| β-Alanine | Acrylic Acid Precursor | Meat (from Carnosine) | Acrylic Acid Pathway |
| Carnosine | Acrylic Acid Precursor | Meat | Acrylic Acid Pathway |
Interactions with Biological Systems at a Molecular Level
This compound (NMA) is a reactive α,β-unsaturated carbonyl compound that can participate in various interactions with biological macromolecules. smolecule.com Its electrophilic nature facilitates reactions with nucleophilic residues found in proteins and enzymes, leading to modifications that can impact their structure and function. smolecule.comresearchgate.net
Protein Interactions and Structural Alterations
The interaction of this compound with proteins is primarily characterized by covalent bond formation, which can lead to significant alterations in protein structure and function. smolecule.com The primary mechanism for this covalent modification is the Michael addition reaction. smolecule.comresearchgate.net In this reaction, a nucleophile, such as the thiolate group of a cysteine residue within a protein, attacks the β-carbon of the α,β-unsaturated carbonyl system of NMA. researchgate.net This results in the formation of a stable covalent adduct, which can potentially disrupt the protein's native three-dimensional structure. researchgate.net
Research has shown that acrylamides can form adducts with various proteins. researchgate.net The modification of critical amino acid residues, particularly cysteine, can interfere with the protein's biological activity. researchgate.netnih.gov Cysteine residues are often less abundant on the surface of biomacromolecules, and their modification can interfere with biological activity. sigmaaldrich.com The formation of these adducts can lead to changes in the protein's secondary and tertiary structure, potentially causing misfolding or aggregation. rsc.org Such structural perturbations can abrogate the normal biological functions of the protein. rsc.org
While this compound itself is a subject of study, related compounds have been used extensively to probe protein interactions. For instance, acrylamide-based electrophiles are utilized in targeted covalent inhibitors to form bonds with specific nucleophiles like cysteine. acs.org Furthermore, polymers based on related structures, such as poly-N-(2-hydroxypropyl)methacrylamide (pHPMA), have been studied for their interactions with plasma proteins, demonstrating the importance of understanding how these types of molecules behave in biological systems. nih.gov
| Interaction Type | Description | Key Protein Residue Involved | Potential Consequence |
|---|---|---|---|
| Covalent Modification (Michael Addition) | Nucleophilic attack from a protein residue on the electrophilic β-carbon of this compound's unsaturated bond. smolecule.comresearchgate.net | Cysteine (thiol group). researchgate.netnih.gov | Formation of a stable protein-NMA adduct, alteration of protein structure and function. smolecule.comresearchgate.net |
| Structural Alteration | Changes in the secondary and tertiary structure of the protein following covalent modification. rsc.org | Not specific | Protein misfolding, aggregation, and loss of native biological function. rsc.org |
Enzyme Modification and Metabolic Regulation
The reactivity of this compound extends to the modification of enzymes, which can have direct consequences on metabolic pathways. smolecule.com By forming covalent adducts with enzymes, NMA can alter their catalytic activity, thereby functioning as a metabolic regulator or disruptor. smolecule.com
The activity of enzymes is dependent on their specific three-dimensional structure, including the precise geometry of the active site. funaab.edu.ng Covalent modification by this compound can alter this conformation, leading to either inhibition or, less commonly, activation of the enzyme. funaab.edu.ng For example, the modification of enzymes involved in NAD+ metabolism or those dependent on cofactors like S-adenosylmethionine (SAM) could have cascading effects on cellular processes, as these molecules are central to cellular energy and methylation potential. frontiersin.orgmdpi.comsemanticscholar.org The formation of this compound has been observed in model systems containing creatine, a source of methylamine, through an acrylic acid pathway. researchgate.netnih.gov This suggests a potential link between the metabolism of certain amino acids and the endogenous formation of reactive molecules that can, in turn, modify cellular enzymes.
| Enzyme/Process Affected | Mechanism of Modification | Observed/Potential Effect | Reference |
|---|---|---|---|
| Glycolytic Enzymes | Covalent modification. | Altered enzyme kinetics and activity, potential disruption of glycolysis. | smolecule.com |
| General Metabolic Enzymes | Covalent modification via Michael addition, potentially at cysteine residues. | Inhibition or activation of enzyme activity, leading to metabolic dysregulation. | smolecule.comfunaab.edu.ng |
Analytical Methodologies for N Methylacrylamide Research
Spectroscopic Techniques
Spectroscopy is a fundamental tool in the study of N-Methylacrylamide, offering insights into its atomic and molecular properties through the interaction of electromagnetic radiation with the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each proton. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the protons of this compound exhibit characteristic signals. The vinyl protons (=CH₂) typically appear as multiplets, while the methyl protons (-CH₃) present as a distinct singlet.
A study synthesizing this compound provided the following ¹H NMR data in DMSO-d6: a singlet at 8.04 ppm (1H), a doublet of doublets at 6.24 ppm (1H), a doublet of doublets at 6.06 ppm (1H), and a doublet of doublets at 5.56 ppm (1H). rsc.org Another source reports the following shifts for N-methyl-N-(2-(trifluoromethoxy)phenyl)methacrylamide in CDCl₃: multiplets between 7.36-7.21 ppm (4H), a singlet at 4.99 ppm (1H), a singlet at 4.83 ppm (1H), a singlet at 3.28 ppm (3H), and a singlet at 1.83 ppm (3H). rsc.org
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
|---|---|---|
| This compound | DMSO-d6 | 8.04 (s, 1H), 6.24 (dd, 1H), 6.06 (dd, 1H), 5.56 (dd, 1H) rsc.org |
| N-methyl-N-(2-(trifluoromethoxy)phenyl)methacrylamide | CDCl₃ | 7.36-7.21 (m, 4H), 4.99 (s, 1H), 4.83 (s, 1H), 3.28 (s, 3H), 1.83 (s, 3H) rsc.org |
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. In a study of this compound in DMSO-d6, the following chemical shifts were observed: 164.59, 131.90, 124.71, 46.11, 28.08, and 20.12 ppm. rsc.org For N-methyl-N-(2-(trifluoromethoxy)phenyl)methacrylamide in CDCl₃, the reported shifts are 171.9, 144.5, 140.0, 136.9, 129.1, 128.5, 127.3, 120.9, 120.2 (quartet), 118.7, 37.0, and 19.7 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (ppm) |
|---|---|---|
| This compound | DMSO-d6 | 164.59, 131.90, 124.71, 46.11, 28.08, 20.12 rsc.org |
| N-methyl-N-(2-(trifluoromethoxy)phenyl)methacrylamide | CDCl₃ | 171.9, 144.5, 140.0, 136.9, 129.1, 128.5, 127.3, 120.9, 120.2 (q), 118.7, 37.0, 19.7 rsc.org |
Saturation Transfer Difference (STD) NMR is a sophisticated technique used to study the binding of ligands, such as this compound derivatives, to large protein receptors. d-nb.infonih.gov This method identifies the specific parts of a ligand that are in close proximity to the protein in a complex. d-nb.infonih.gov The experiment involves selectively saturating the protein's resonances and observing the transfer of this saturation to the bound ligand. d-nb.info Protons on the ligand that are in direct contact with the protein receive the most saturation, resulting in stronger signals in the STD spectrum. nih.gov This allows for the mapping of the ligand's binding epitope. nih.gov Recent advancements have introduced imaging STD NMR, which allows for the determination of protein-ligand dissociation constants (KD) and assessment of binding specificity within a single sample, significantly accelerating the research process. nih.gov Furthermore, two-dimensional heteronuclear STD NMR has been developed to reduce signal overlap and reveal more detailed interaction points between a peptide ligand and its target protein. rsc.org
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.gov The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For instance, the FTIR spectrum of a copolymer containing N-methylmethacrylamide units showed characteristic peaks at 2973 and 2933 cm⁻¹ (C-H stretching), 1729 cm⁻¹ (C=O ester stretching), and 1631 and 1528 cm⁻¹ (C=O and N-H amide vibrations). beilstein-journals.org In another study involving fluorinated methacrylamide (B166291) chitosan, the C=O stretching associated with the amide bond was observed between 1660 and 1630 cm⁻¹. nih.gov
Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C-H | 2973, 2933 | Stretching beilstein-journals.org |
| C=O (ester) | 1729 | Stretching beilstein-journals.org |
| C=O (amide) | 1660-1630 | Stretching nih.gov |
| N-H (amide) | 1528 | Bending beilstein-journals.org |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. libretexts.orgwikipedia.org In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). libretexts.org The resulting mass spectrum provides the molecular ion peak, which corresponds to the mass of the intact molecule, as well as a series of fragment ion peaks. libretexts.org The fragmentation pattern is unique to the molecule's structure and can be used for identification. libretexts.orgwikipedia.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. For example, the HRMS (ESI) for N-methyl-N-(2-(trifluoromethoxy)phenyl)methacrylamide was calculated as 260.0893 for [M+H]⁺ and found to be 260.0896. rsc.org The fragmentation of N-alkyl substituted caproamides, including an N-methyl derivative, has been studied to understand the fragmentation pathways of aliphatic carboxamides. researchgate.netresearchgate.net
Mass Spectrometry (MS)
GC-MS
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a powerful technique used to separate, identify, and quantify components in a mixture. It is based on the principle of passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.
For the analysis of this compound, a reverse-phase (RP) HPLC method has been described. fishersci.dk This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. fishersci.dk For applications requiring mass spectrometry detection, phosphoric acid is typically replaced with a volatile acid like formic acid. fishersci.dk
Table 4: HPLC Conditions for this compound Separation
| Parameter | Condition |
| Column | Newcrom R1 (Reverse Phase) fishersci.dk |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) fishersci.dk |
| Detection | UV or Mass Spectrometry |
Normal phase high-performance liquid chromatography (NP-HPLC) employs a polar stationary phase and a non-polar mobile phase. This technique is well-suited for the separation of polar compounds that are not well-retained on reverse-phase columns.
A method using NP-HPLC with UV detection has been developed for the analysis of the related compounds acrylamide (B121943) and methacrylamide. researchgate.netmpg.de This method utilizes a polar HPLC column designed for the separation of organic acids. researchgate.netmpg.de Detection and quantification are typically performed at a low UV wavelength, such as 200 nm. researchgate.netmpg.de The use of acetonitrile in the mobile phase can help to lower detection limits and reduce retention times while maintaining good peak resolution. mpg.de This approach is applicable for the separation and quantification of this compound, given its structural similarity to the validated analytes.
Normal Phase HPLC
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a robust method for the analysis of volatile and semi-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen).
For GC analysis, this compound may require derivatization to increase its volatility and thermal stability, although direct analysis is also possible. In a typical GC-MS method, the sample is injected into a heated inlet, where it is vaporized and swept onto the capillary column by the carrier gas. The column oven temperature is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. As the separated components exit the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for compound identification.
A GC-MS method has been developed for the determination of five different amides, including acrylamide and methacrylamide, in food contact materials. atlantis-press.com This method demonstrated good recoveries and low detection limits. atlantis-press.com The use of selective detectors, such as a nitrogen-phosphorus detector (NPD) or an atomic emission detector (AED), can enhance selectivity for nitrogen-containing compounds like this compound. acs.org
Table 2: Example GC-MS Conditions for Amide Analysis
| Parameter | Setting |
|---|---|
| GC System | Gas Chromatograph with Mass Spectrometer (MS) |
| Column | Fused-silica capillary column (e.g., DB-FFAP) acs.org |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Oven Program | Temperature ramp (e.g., 40°C hold, then ramp to 220°C) acs.org |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Ionization | Electron Ionization (EI) |
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) when using organic solvents, is the primary technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound. This method separates molecules based on their hydrodynamic volume, or size in solution.
In an SEC/GPC system, a polymer solution is passed through a column packed with porous gel particles. Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller polymer chains can penetrate the pores to varying extents, leading to a longer path and later elution. The elution volume is therefore inversely proportional to the logarithm of the polymer's molecular weight. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate)), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample can be determined. scispace.comrsc.org
The choice of mobile phase is critical to ensure the polymer is fully dissolved and does not interact with the stationary phase. For acrylamide-based polymers, solvents like dimethylformamide (DMF), often with added salts like lithium chloride (LiCl) to suppress aggregation, are commonly used. rsc.org
Table 3: Typical SEC/GPC Setup for Polyacrylamide Characterization
| Parameter | Setting |
|---|---|
| Chromatography System | HPLC with SEC/GPC columns |
| Mobile Phase (Eluent) | Dimethylformamide (DMF) with 0.01 M LiCl rsc.org |
| Temperature | 40-60°C rsc.orgmdpi.com |
| Detector | Refractive Index (RI), UV, Light Scattering (LS) |
| Calibration Standards | Poly(methyl methacrylate) (PMMA) or Polystyrene (PS) scispace.commdpi.com |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of this compound. wikipedia.org It is particularly useful for monitoring the progress of polymerization reactions, identifying the presence of the monomer in a sample, and determining the purity of a substance. wikipedia.org
TLC involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and as it passes over the sample spot, the components of the sample are partitioned between the stationary and mobile phases. wikipedia.org
The separation is based on polarity. For a polar stationary phase like silica gel, nonpolar compounds have a weaker interaction with the adsorbent and travel further up the plate, resulting in a higher retention factor (Rf) value. Polar compounds interact more strongly with the stationary phase and travel shorter distances, giving lower Rf values. For separating relatively polar compounds like this compound, a mobile phase consisting of a mixture of a nonpolar and a moderately polar solvent is often used. A suggested mobile phase for the related compound N,N′-Methylenebis(acrylamide) is a mixture of dichloromethane (B109758) and methanol. researchgate.net After development, the spots can be visualized under UV light (if the compound is UV-active) or by staining with a suitable reagent. wikipedia.org
Table 4: General Parameters for TLC Analysis of this compound
| Parameter | Setting |
|---|---|
| Stationary Phase | Silica gel plate (e.g., Silica Gel 60 F254) |
| Mobile Phase (Eluent) | Mixture of a nonpolar and a polar solvent (e.g., Dichloromethane/Methanol) researchgate.netsigmaaldrich.com |
| Development | In a closed chamber with saturated vapor |
| Visualization | UV light (254 nm) or chemical stain (e.g., potassium permanganate, iodine) |
Q & A
Q. What are the common synthetic routes for N-Methylacrylamide, and how is its purity validated?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, Knoevenagel condensation between acrylamide derivatives and aldehydes in the presence of catalysts like piperidine yields N-substituted acrylamides . Purity validation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR at 400 MHz in CDCl₃ to confirm methyl group integration and vinyl proton coupling constants) and mass spectrometry (e.g., ESI-MS for molecular ion verification, m/z 283.91 [M+H]⁺) .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?
- ¹H NMR : Resolves methyl group signals (δ ~2.77–3.02 ppm) and vinyl proton coupling patterns (J = 15–17 Hz for trans-configuration) .
- ESI-MS : Confirms molecular weight (e.g., m/z 85.1 for C₄H₇NO) and fragmentation patterns .
- FT-IR : Identifies amide I (1650–1680 cm⁻¹) and N–H stretching (3200–3400 cm⁻¹) bands .
Q. What are the key considerations for sample preparation when analyzing this compound in environmental matrices?
Sample preparation for environmental analysis (e.g., water, soil) involves:
- Trapping agents : Use of l-valine to derivatize this compound into stable thiohydantoin derivatives for GC-MS/MS detection .
- Extraction : Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes .
- Matrix interference : Pre-treatment with centrifugation or filtration to remove particulates .
Advanced Research Questions
Q. How can researchers address challenges in distinguishing this compound from acrylamide in biological samples?
Analytical methods like modified Edman degradation with pentafluorophenyl isothiocyanate convert both acrylamide and this compound adducts (e.g., hemoglobin adducts) into a single derivative. To differentiate them:
- Exposure context : Correlate results with known sources (e.g., grouting agents containing this compound monomers) .
- Isotope labeling : Use ¹³C-labeled standards to track specific adducts in LC-MS/MS .
Q. What factors influence the polymerization kinetics of this compound in aqueous solutions?
- Monomer concentration : Higher concentrations accelerate radical polymerization but may lead to branching .
- Initiators : APS (ammonium persulfate) or redox systems (e.g., TEMED) modulate reaction rates .
- Temperature : Thermosensitive polymers (e.g., poly(this compound) ethyl acetate) exhibit lower critical solution temperature (LCST) behavior, affecting chain propagation .
Q. How does this compound’s reactivity affect copolymer design in biomedical applications?
this compound’s non-ionic, hydrophilic nature enhances biocompatibility in copolymers. For example:
- Thermoresponsive polymers : RAFT polymerization with this compound yields materials with tunable LCST for drug delivery .
- Adhesives : Copolymerization with styrene or glycidyl methacrylate improves mechanical strength and adhesion .
Q. What strategies mitigate this compound formation in thermally processed foods?
- Precursor inhibition : Reduce creatine or asparagine levels in raw materials to block Maillard reaction pathways .
- Additives : Antioxidants (e.g., α-tocopherol) scavenge free radicals involved in acrylamide derivative formation .
Q. How do solvent choice and catalyst affect the yield of this compound derivatives in Knoevenagel condensations?
- Solvents : THF or DMF enhances solubility of acrylamide intermediates, improving yields (~80%) .
- Catalysts : Piperidine or DBU (1,8-diazabicycloundec-7-ene) accelerates enolate formation, reducing reaction time .
Data Contradictions and Resolution
Q. Why do analytical methods for this compound in environmental samples report conflicting detection limits?
Discrepancies arise from:
- Matrix effects : Soil vs. water samples require distinct cleanup protocols, affecting HPLC-UV sensitivity (LOD: 5 µg/L vs. 0.003 µg/L for GC-MS/MS) .
- Derivatization efficiency : Incomplete reaction with pentafluorophenyl isothiocyanate skews quantification .
Q. How should researchers interpret conflicting toxicity data for this compound in biomedical studies?
Variations in toxicity profiles stem from:
- Dose-dependent effects : Low concentrations (<1 mM) may show biocompatibility, while higher doses induce cytotoxicity .
- Cell-line specificity : Epithelial vs. neuronal cells exhibit divergent metabolic responses to this compound adducts .
Methodological Best Practices
- Synthesis : Optimize solvent polarity (e.g., CDCl₃ for NMR clarity) and catalyst loading to minimize byproducts .
- Analysis : Use tandem MS (MS/MS) to resolve co-eluting peaks in complex matrices .
- Data reporting : Include full NMR assignments (δ, J values) and MS fragmentation patterns for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
